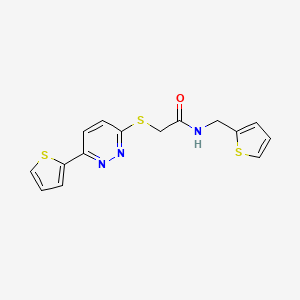
2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Chemical Structure and Properties
2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide, due to its complex structure, involves thiophene and pyridazinone moieties, which are significant in medicinal chemistry for their diverse biological activities. This compound's structure is related to various pyridazin-3-one derivatives, which have been explored for their potential in treating various disorders, including cardiovascular and cognitive disorders, due to their high affinity and selectivity towards certain receptors and enzymes.
Potential Therapeutic Applications
Cognitive and Attentional Disorders : A novel series of pyridazin-3-one derivatives, including structures similar to 2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide, have been identified as potent histamine H3 receptor (H3R) antagonists/inverse agonists. These compounds, such as CEP-26401 (irdabisant), have shown potential for use in treating attentional and cognitive disorders due to their high affinity for human and rat H3 receptors and selectivity over other histamine receptor subtypes. Their pharmacological profile suggests they could be ideal candidates for CNS drug development, offering a new avenue for therapeutic intervention in cognitive impairments and attention deficits (R. Hudkins et al., 2011).
Antinociceptive Activity : Derivatives of pyridazinone, similar in structure to 2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide, have been synthesized and tested for their antinociceptive activity. These compounds, particularly within the acetamide and propanamide groups, have shown more potent effects than aspirin in modified Koster's Test in mice, indicating their potential as effective pain management agents. The structure-activity relationship studies of these compounds also provide insights into the design of new analgesic drugs (D. Doğruer et al., 2000).
Antisecretory and Antiulcer Agents : Research into pyridazine derivatives, including those with structural similarities to 2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide, has led to the development of compounds with significant antisecretory activity. These compounds, such as 2-phenyl-2-(3-pyridazinyl) thioacetamide derivatives, have shown promising results in rat models for their long-lasting potent activity, suggesting a potential use in treating gastrointestinal disorders, including ulcers (T. Yamada et al., 1981).
Antimicrobial and Antitumor Activities : The structural framework of 2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide provides a basis for the synthesis of various heterocyclic compounds with potential antimicrobial and antitumor activities. These synthesized compounds have shown good antimicrobial activity against different strains, and some have exhibited high activity, indicating their potential as new antimicrobial agents. Additionally, their structural diversity and reactivity towards various chemical reagents highlight their potential for further biological investigations and drug development (Asmaa M. Fahim & Eman H. I. Ismael, 2019).
Propriétés
IUPAC Name |
N-(thiophen-2-ylmethyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS3/c19-14(16-9-11-3-1-7-20-11)10-22-15-6-5-12(17-18-15)13-4-2-8-21-13/h1-8H,9-10H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMWIMGDWQCSMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

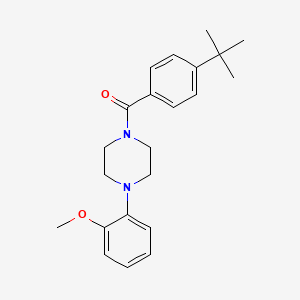
![1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2415534.png)
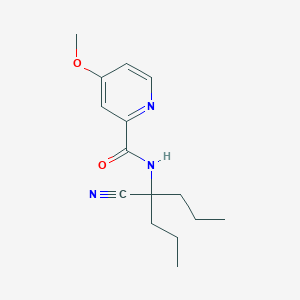
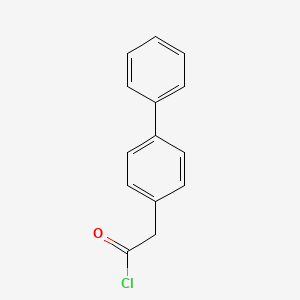
![6-ethyl 3-methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2415541.png)
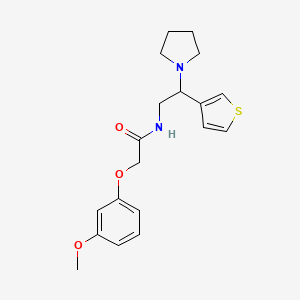
![3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2415544.png)
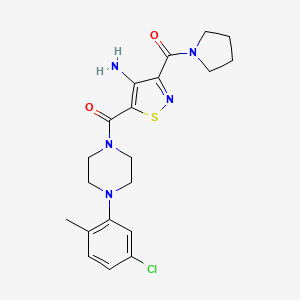
![(1R,5S)-8-([1,1'-biphenyl]-3-ylsulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2415547.png)
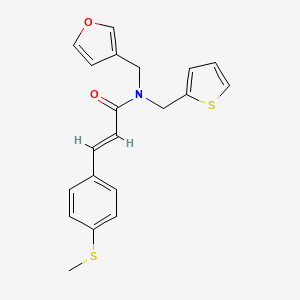
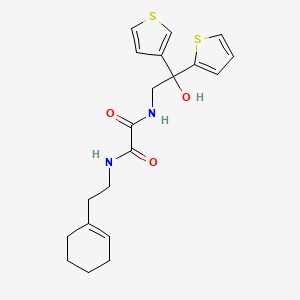
![5-methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2415550.png)

![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2415554.png)